3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H18FN3O3 and its molecular weight is 391.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Chemical Synthesis and Structural Analysis : The synthesis of pyrido[2,3-d]pyrimidine derivatives and their structural elucidation through crystallography and spectroscopy have been extensively studied. For instance, derivatives of pyrido[2,3-d]pyrimidine have been synthesized to explore their crystal structures, showing different molecular and crystal configurations due to varied substitutions at specific positions on the ring system. Such studies offer deep insights into the molecular architecture and potential chemical reactivity of these compounds (Trilleras et al., 2009).
Biological Activities and Applications : The biological activities of pyrido[2,3-d]pyrimidine derivatives range from antimicrobial to anti-inflammatory properties. Some derivatives have been synthesized and evaluated for their urease inhibition potential, showcasing their utility in designing novel inhibitors for specific enzymes (Rauf et al., 2010). Additionally, certain fluorinated derivatives have been explored for their potential use in positron emission tomography (PET) imaging as tracer molecules, indicating their significance in medical diagnostics and research (Gazivoda Kraljević et al., 2011).
Synthetic Routes and Novel Compounds : Innovative synthetic routes to generate novel pyrido[2,3-d]pyrimidine derivatives have been developed, with some focusing on the incorporation of fluorine and other substituents to create compounds with potential therapeutic applications. These synthetic methodologies not only expand the chemical space of pyrido[2,3-d]pyrimidine derivatives but also open new avenues for the exploration of their pharmacological properties (Rosen et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-29-18-5-2-4-16(12-18)14-25-20-19(6-3-11-24-20)21(27)26(22(25)28)13-15-7-9-17(23)10-8-15/h2,4-5,7-10,12,19-20,24H,3,6,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIIJWMXHVHNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3C(CCCN3)C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.